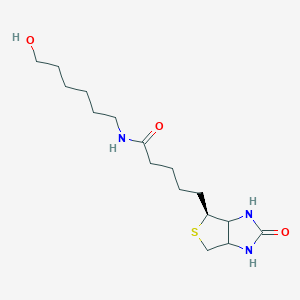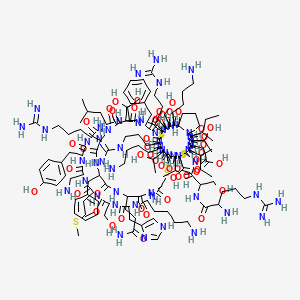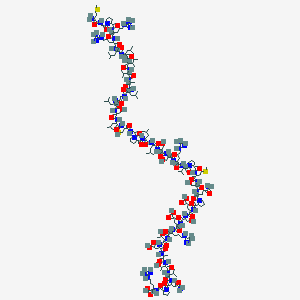
チゾキサニドグルクロン酸ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Tizoxanide Glucuronide involves the mild hydrolysis of nitazoxanide, yielding tizoxanide as a major metabolite. This metabolite is then transformed into the O-aryl glucuronide through a process efficiently synthesized in four steps from benzyl salicylate, demonstrating slight antibacterial activity (Rossignol & Stachulski, 1999).
Molecular Structure Analysis
The molecular structure of Tizoxanide Glucuronide has been characterized through various analytical techniques. For instance, a study focusing on the quantification of tizoxanide and its glucuronide in mouse plasma employed liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing insights into its molecular structure and behavior in biological systems (Liu et al., 2016).
Chemical Reactions and Properties
Tizoxanide Glucuronide's chemical properties, particularly its reactivity and stability, play a crucial role in its pharmacological effects. Research has demonstrated that nitazoxanide and its metabolites, including tizoxanide and tizoxanide glucuronide, exhibit inhibitory effects on the development of Cryptosporidium parvum in cell cultures, indicating the compound's potential in treating infections (Gargala et al., 2000).
Physical Properties Analysis
The physical properties of Tizoxanide, closely related to Tizoxanide Glucuronide, have been studied to understand its pharmacokinetics better and biological activity. Characterization studies have detailed its crystal structure, solubility, and thermal stability, providing a foundation for understanding how these properties influence its function as a drug metabolite (Bruno et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of Tizoxanide and its derivatives focus on their broad-spectrum antibacterial and antiparasitic activities. These studies have elucidated the mechanisms through which tizoxanide and its glucuronide exert their effects, offering insights into their potential therapeutic applications. Such research underscores the importance of understanding the chemical properties of these compounds in developing effective treatments for a range of infectious diseases (Korba et al., 2008).
科学的研究の応用
薬物代謝における役割
チゾキサニドグルクロン酸ナトリウム塩は、ウリジン二リン酸グルクロン酸転移酵素の基質として作用します {svg_1}. この酵素は、ウリジン二リン酸から薬物チゾキサニドへのグルクロン酸の転移を触媒し、チゾキサニドグルクロン酸が生成されます {svg_2}.
生物学的体液における検出と定量
ニタゾキサニドの主要な活性代謝産物である脱アセチルニタゾキサニド(チゾキサニド)をヒトの血漿、尿、母乳中で定量するために、高速液体クロマトグラフィー法が最適化され、バリデーションされました {svg_3}. この方法は、これらの生物学的体液中のチゾキサニドのレベルをモニタリングするために使用でき、薬物の薬物動態と薬力学を理解するために不可欠です {svg_4}.
抗寄生虫活性
ニタゾキサニドの主要な活性代謝産物であるチゾキサニドは、ランブル鞭毛虫、トリコモナス膣炎、赤痢アメーバ、ウェルシュ菌などのさまざまな原虫感染症に効果があるとされています {svg_5}. ニタゾキサニドの抗原虫活性は、寄生虫の嫌気性エネルギー代謝に不可欠なピルビン酸-フェレドキシン酸化還元酵素(PFOR)酵素依存性電子伝達反応の阻害によるものと考えられています {svg_6}.
排泄パターン
ヒトに経口投与すると、ニタゾキサニドはすぐに完全にチゾキサニドに代謝されます {svg_7}. チゾキサニドは、糞便(投与量の3分の2)および尿(投与量の3分の1)で確認された唯一の産物です。母体のニタゾキサニドは血漿中に検出されません。 チゾキサニドグルクロン酸は、血漿、尿、胆汁中の主要な代謝産物として確認されています {svg_8}.
作用機序
Target of Action
Tizoxanide Glucuronide Sodium Salt is a metabolite of Nitazoxanide . The primary target of this compound is the enzyme Uridine Diphosphate-Glucuronosyltransferase (UGT) . This enzyme plays a crucial role in the metabolism of various xenobiotics, drugs, and endogenous compounds by catalyzing the transfer of glucuronic acid.
Mode of Action
Tizoxanide Glucuronide Sodium Salt acts as a substrate for the UGT enzyme . This enzyme catalyzes the transfer of glucuronic acid from uridine diphosphate to the drug tizoxanide, resulting in the formation of tizoxanide glucuronide .
Biochemical Pathways
The biochemical pathway primarily involved with Tizoxanide Glucuronide Sodium Salt is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where the glucuronide conjugate is more polar than tizoxanide and is readily excreted.
Pharmacokinetics
Tizoxanide, the active metabolite of Nitazoxanide, undergoes glucuronidation to form Tizoxanide Glucuronide . This process occurs in the liver and small intestine . The glucuronidation of Tizoxanide by liver and intestinal microsomes follows the Michaelis–Menten model . The urinary elimination half-life of Tizoxanide is approximately 7.3 hours .
Result of Action
The result of the action of Tizoxanide Glucuronide Sodium Salt is the formation of a more polar and easily excretable compound, aiding in the elimination of the drug from the body . This process is crucial for the detoxification and removal of the drug.
Action Environment
The action of Tizoxanide Glucuronide Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances can affect the glucuronidation process. Both estradiol and emodin have been found to inhibit Tizoxanide glucuronidation activities in human liver and intestinal microsomes in a dose-dependent manner . Additionally, the roles of UGT enzymes in Tizoxanide glucuronidation in the liver and small intestine differ extensively across species .
特性
IUPAC Name |
sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNHPDNJXKILF-JSCJDRRHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N3NaO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)

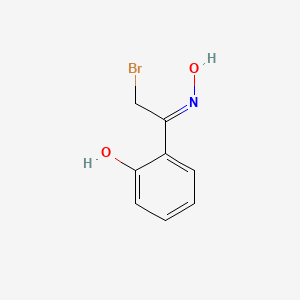
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
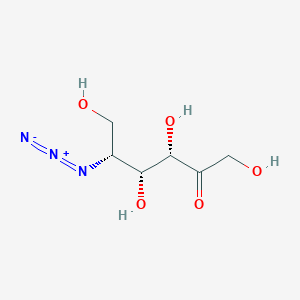
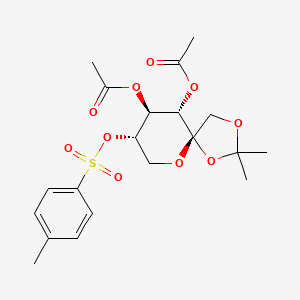
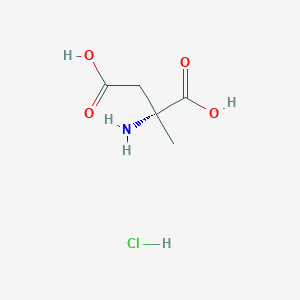
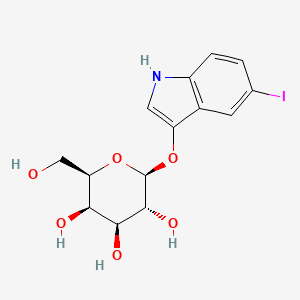
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

